molecular formula C25H34N4O2 B2501293 N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 921896-50-6

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2501293
CAS No.: 921896-50-6
M. Wt: 422.573
InChI Key: YAYXTEWRILTXHM-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C25H34N4O2 and its molecular weight is 422.573. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Characterization

The compound's derivatives have been explored in the field of chemical synthesis, where novel derivatives are designed and synthesized. These derivatives undergo thorough structural characterization using techniques such as NMR, IR, and MS, ensuring their structural integrity and potential for further applications (Yang Jing, 2010).

Cognitive Effects

Research has delved into the effects of similar compounds on cognitive abilities. For instance, derivatives have been synthesized and studied for their potential to influence memory ability in mice, indicating the compound's relevance in neuroscience and pharmacology (Li Ming-zhu, 2008).

Antimicrobial and Anticholinesterase Activities

Derivatives of the compound have been synthesized and evaluated for their antimicrobial and anticholinesterase activities. It's notable that while expectations for acetylcholinesterase inhibitory activities were high, the actual results were weak. However, some derivatives showed significant antifungal activity against specific pathogens like Candida parapsilosis (L. Yurttaş et al., 2015).

Antioxidant Activity

In coordination chemistry, pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activities. These studies not only involve chemical synthesis but also delve into the effect of hydrogen bonding in the self-assembly process of these compounds. Their significant antioxidant activities have been validated through various assays, indicating their potential in oxidative stress-related therapeutic applications (K. Chkirate et al., 2019).

Synthesis and Evaluation of Imaging Probes

Research has extended into radiopharmacy, where derivatives of the compound have been synthesized and labeled for imaging purposes. For example, studies have explored the synthesis of labeled compounds for potential use as imaging probes for certain receptors, although some results indicated limitations in their practical application due to lack of retention or specific binding (J. Prabhakaran et al., 2006).

Muscarinic Agonist Activity

Further investigations have revealed the potential of similar compounds as muscarinic agonists. These compounds have been found to mimic the effects of acetylcholine by directly binding to cholinoreceptors, indicating their potential in neurological research and possible therapeutic applications (V. Pukhalskaya et al., 2010).

Mechanism of Action

Indole derivatives are a class of compounds that have been found to possess a wide range of biological activities . They are often used in the development of new therapeutic agents due to their diverse biological and clinical applications .

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-19-6-4-5-7-24(19)31-18-25(30)26-17-23(29-14-12-27(2)13-15-29)20-8-9-22-21(16-20)10-11-28(22)3/h4-9,16,23H,10-15,17-18H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYXTEWRILTXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.